N-[(2Z)-3-benzyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
This compound is a thiazole-derived molecule featuring a benzyl group at position 3 of the thiazole ring and a 3-(morpholin-4-ylsulfonyl)phenyl substituent at position 2. The aniline moiety is attached via a Z-configuration ylidene linkage, forming a conjugated system.
Properties
Molecular Formula |
C26H25N3O3S2 |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
3-benzyl-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H25N3O3S2/c30-34(31,28-14-16-32-17-15-28)24-13-7-10-22(18-24)25-20-33-26(27-23-11-5-2-6-12-23)29(25)19-21-8-3-1-4-9-21/h1-13,18,20H,14-17,19H2 |
InChI Key |
QNWUBHOVWGJOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group can be attached through a sulfonylation reaction using morpholine and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may modulate receptor activity by binding to the receptor and altering its conformation or signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 4
- Target Compound : 3-(Morpholin-4-ylsulfonyl)phenyl group. Morpholine’s six-membered ring with oxygen and nitrogen atoms provides balanced polarity and hydrogen-bonding capability .
- Analog 1 (): 3-(1-Azepanylsulfonyl)phenyl group.
- Analog 2 () : 4-Chlorophenyl group. The absence of a sulfonyl-heterocycle reduces polarity, favoring hydrophobic interactions but limiting solubility .
- Analog 3 () : 3-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl group. Methylation of morpholine enhances metabolic stability by reducing susceptibility to oxidation .
Substituent Variations at Position 3
Molecular Weight and Physicochemical Properties
*Calculated based on molecular formulas provided in evidence.
Implications of Structural Differences
- Solubility and Bioavailability : The morpholine sulfonyl group in the target compound offers superior aqueous solubility compared to azepane (Analog 1) or chlorophenyl (Analog 2) variants.
- Target Binding : The 3-(morpholin-4-ylsulfonyl)phenyl group may engage in hydrogen bonding with biological targets, whereas lipophilic groups like 4-chlorophenyl (Analog 2) favor hydrophobic pockets.
- Metabolic Stability : Methylated morpholine (Analog 3) and smaller heterocycles (e.g., morpholine vs. azepane) are less prone to oxidative metabolism, extending half-life .
Biological Activity
N-[(2Z)-3-benzyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article delves into its synthesis, mechanisms of action, and biological activity based on diverse sources.
Molecular Formula : C26H25N3O3S2
Molecular Weight : 491.6 g/mol
IUPAC Name : 3-benzyl-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine
Canonical SMILES : C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CC=CC=C5
The synthesis of this compound typically involves multiple steps, including the formation of the thiazole ring through cyclization reactions and the introduction of functional groups via nucleophilic substitutions. The morpholine sulfonyl group is introduced through sulfonylation reactions using morpholine and sulfonyl chlorides .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by altering the conformation or signaling pathways involved in cellular processes .
Antifungal Activity
Research indicates that compounds with similar thiazole structures exhibit significant antifungal properties. For instance, derivatives of thiazol-2(3H)-imine have shown promising activity against Candida albicans and Candida parapsilosis. One study reported that a related compound demonstrated a minimum inhibitory concentration (MIC) comparable to ketoconazole, suggesting strong antifungal potential .
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 2d | Candida albicans | 1.23 |
| 2e | Candida parapsilosis | 1.23 |
The mechanism underlying this antifungal activity involves inhibition of ergosterol synthesis by targeting the CYP51 enzyme, a crucial component in fungal cell membrane formation .
Antitumor Activity
In addition to antifungal properties, this compound has been evaluated for its anticancer potential. A study highlighted several derivatives that exhibited broad-spectrum antitumor activity against various cancer cell lines. The cytotoxicity analysis against NIH/3T3 cell lines revealed IC50 values indicating effective concentrations with minimal impact on normal cells .
Table 2: Cytotoxicity Analysis Against NIH/3T3 Cell Lines
| Compound | IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin (control) | >1000 |
Case Study 1: Antifungal Efficacy
A recent study synthesized a series of thiazole derivatives and tested their antifungal efficacy using modified EUCAST protocols. Compounds similar to this compound showed significant inhibition rates against fungal growth by disrupting ergosterol synthesis pathways .
Case Study 2: Antitumor Properties
Another investigation focused on the antitumor properties of thiazole derivatives. The results indicated that compounds structurally related to this compound exhibited promising results against various tumor types, warranting further structural optimization for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
